N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The variables R1-R4, n, and L are defined in the patent . The patent also provides methods of synthesizing compounds of this formula .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It contains rings of more than six members having one nitrogen atom and one sulfur atom as the only ring hetero atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The patent provides a detailed description of these reactions .Scientific Research Applications
Antimicrobial Potential
Indole-based compounds often possess antimicrobial properties. While specific studies on our compound are scarce, related derivatives have shown activity against bacteria such as Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes .
Anti-HIV Activity
Researchers synthesized (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic derivatives containing an imidazole moiety. These compounds were evaluated for their anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains. While our compound isn’t directly mentioned, it belongs to the same class of molecules .
Anticancer Potential
Indole derivatives have been explored extensively in cancer research. Although no direct evidence exists for our compound, its structural complexity suggests it could be a valuable candidate for further investigation.
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptors and exerting its normal effects. This inhibition alters the normal functioning of the neural pathways where these receptors are present .
Biochemical Pathways
The inhibition of Dopamine D2 receptors affects several biochemical pathways. Most notably, it impacts the dopaminergic pathways in the brain, which are involved in a variety of functions including reward, motivation, and the regulation of mood . The alteration of these pathways can lead to changes in behavior and mood .
Result of Action
The inhibition of Dopamine D2 receptors by this compound can result in a variety of effects at the molecular and cellular level. It can lead to changes in neural signaling and neurotransmitter release, potentially affecting behavior and mood . The compound may be used for treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Future Directions
properties
IUPAC Name |
N-[4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-3-6-23(28)25-16-9-12-18(13-10-16)33(30,31)26-17-11-14-21-19(15-17)24(29)27(2)20-7-4-5-8-22(20)32-21/h4-5,7-15,26H,3,6H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEIVIQJQOIZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.